molecular formula C9H8FN3O B1442857 [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-65-2

[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1442857
CAS No.: 1096130-65-2
M. Wt: 193.18 g/mol
InChI Key: VTRWXKRQCFFJJF-UHFFFAOYSA-N
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Description

[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which is further connected to a methanol group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The fluorophenyl group can be introduced through the use of a fluorinated phenyl azide or alkyne precursor. The methanol group is usually introduced through a subsequent reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of triazole derivatives. It is also used as a probe to investigate the interactions of triazole compounds with biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is studied for similar activities.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Uniqueness

Compared to similar compounds, [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative and can significantly influence the electronic properties of the compound. This can result in enhanced binding affinity to biological targets, increased metabolic stability, and improved pharmacokinetic properties.

Properties

IUPAC Name

[1-(3-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRWXKRQCFFJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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